1-Propanesulfonothioic acid, S-propyl ester
Overview
Description
1-Propanesulfonothioic acid, S-propyl ester is an organosulfur compound derived from Allium species such as garlic and onion.
Preparation Methods
1-Propanesulfonothioic acid, S-propyl ester can be synthesized chemically or extracted from natural sources. The chemical synthesis involves the reaction of propyl mercaptan with sulfur dioxide and chlorine, followed by oxidation . Industrial production methods often involve the extraction of the compound from Allium species, where it is present in significant amounts .
Chemical Reactions Analysis
1-Propanesulfonothioic acid, S-propyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiosulfonate group is replaced by other nucleophiles Major products formed from these reactions include sulfonic acids, thiols, and substituted thiosulfonates.
Scientific Research Applications
1-Propanesulfonothioic acid, S-propyl ester has been extensively studied for its antimicrobial properties. It has shown efficacy against a wide range of bacteria and fungi, making it a potential candidate for use in food preservation and agriculture . In medicine, it has been investigated for its potential to treat infections and as an alternative to traditional antibiotics . Additionally, it has been studied for its anti-inflammatory and immunomodulatory effects, which could have applications in treating metabolic disorders .
Mechanism of Action
The antimicrobial activity of propyl propane thiosulfonate is attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death . It also inhibits the growth of microorganisms by interfering with their metabolic pathways . The compound’s anti-inflammatory effects are believed to be due to its ability to modulate the immune response and reduce the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
1-Propanesulfonothioic acid, S-propyl ester is similar to other organosulfur compounds such as propyl propane thiosulfinate and allyl thiosulfonate. it is unique in its higher stability and broader spectrum of antimicrobial activity . Similar compounds include:
Propyl propane thiosulfinate: Another organosulfur compound with antimicrobial properties but less stable than propyl propane thiosulfonate.
Allyl thiosulfonate: Known for its antimicrobial activity but with a different spectrum of efficacy.
Properties
IUPAC Name |
1-propylsulfonylsulfanylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2S2/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIASSQOLAEHIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSS(=O)(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00149584 | |
Record name | Propyl propane thiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellow liquid; Cooked brown roasted aroma | |
Record name | Propyl propane thiosulfonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water; moderately soluble in pentane; soluble in toluene, Moderately soluble (in ethanol) | |
Record name | Propyl propane thiosulfonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.119-1.123 | |
Record name | Propyl propane thiosulfonate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1689/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1113-13-9 | |
Record name | S-Propyl propanethiosulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propyl propane thiosulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyl propane thiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00149584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROPYL PROPANE THIOSULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5E892YJGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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